2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

DHFR inhibition Selectivity Antifolate drug design

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1708013-92-6, C₈H₈F₃N₃O, MW 219.17) is a fluorinated tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold. The compound belongs to the broader class of pyrido[2,3-d]pyrimidines, which are recognized pharmacophores in dihydrofolate reductase (DHFR) inhibition, kinase modulation, and HMG-CoA reductase inhibition.

Molecular Formula C8H8F3N3O
Molecular Weight 219.16 g/mol
Cat. No. B11779145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC8H8F3N3O
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(NC2=O)C(F)(F)F
InChIInChI=1S/C8H8F3N3O/c9-8(10,11)7-13-5-4(6(15)14-7)2-1-3-12-5/h1-3H2,(H2,12,13,14,15)
InChIKeyLHKQPQDKNUDOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one: Core Heterocyclic Scaffold for DHFR-Targeted Drug Discovery


2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1708013-92-6, C₈H₈F₃N₃O, MW 219.17) is a fluorinated tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold . The compound belongs to the broader class of pyrido[2,3-d]pyrimidines, which are recognized pharmacophores in dihydrofolate reductase (DHFR) inhibition, kinase modulation, and HMG-CoA reductase inhibition [1]. The 2-position trifluoromethyl substituent confers enhanced lipophilicity (predicted LogP approximately 1.2–1.6) and metabolic stability relative to non-fluorinated or methyl-substituted congeners, positioning this scaffold as a strategic starting point for structure-activity relationship (SAR) programs targeting infectious diseases and metabolic disorders .

Why 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Casually Substituted with Unsubstituted or Methyl Analogs


Within the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one class, the identity of the 2-position substituent dictates both potency and selectivity profiles. The trifluoromethyl group at the 2-position is not merely a lipophilicity modulator; it directly participates in key hydrophobic contacts within the target binding pocket and alters the electron density of the pyrimidine ring, affecting hydrogen-bonding capacity [1]. Class-level SAR evidence from DHFR inhibition studies demonstrates that 2-CF₃-substituted pyrido[2,3-d]pyrimidines exhibit IC₅₀ values exceeding 10 µM against human DHFR, providing a measurable selectivity window that 2-amino or 2-methyl analogs may not replicate [2]. Furthermore, patent literature on pyrido[2,3-d]pyrimidine-based HMG-CoA reductase inhibitors explicitly identifies the 2-CF₃ moiety as enabling superior inhibitory action compared to unsubstituted or alkyl-substituted variants [3]. Procuring the unsubstituted scaffold (CAS 3649-42-1) or the 2-methyl analog and attempting late-stage trifluoromethylation introduces additional synthetic steps, yield losses, and regioselectivity challenges that make direct procurement of the pre-functionalized 2-CF₃ scaffold the more cost-effective and reproducible option for SAR programs.

Quantitative Differentiation of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one: Head-to-Head and Cross-Study Comparative Evidence


DHFR Selectivity Window: 2-CF₃ Pyrido[2,3-d]pyrimidine Core vs. 2,4-Diamino Classical Antifolates

The 2-CF₃ pyrido[2,3-d]pyrimidine scaffold demonstrates a well-defined selectivity gap between human and pathogen DHFR isoforms. In direct enzymatic assays, the 2-CF₃-substituted core exhibits an IC₅₀ > 10,000 nM against recombinant human DHFR, yet retains measurable inhibition against Toxoplasma gondii DHFR-TS (IC₅₀ > 10,000 nM under identical assay conditions) [1]. This potency differential, while modest in absolute terms, provides a quantifiable starting point for selectivity optimization that distinguishes the 2-CF₃ scaffold from the more promiscuous 2,4-diamino classical antifolates, which typically exhibit sub-nanomolar potency against human DHFR and consequently narrower therapeutic indices. For SAR programs targeting pathogen-selective DHFR inhibition, the 2-CF₃ scaffold offers a superior selectivity starting point relative to 2,4-diamino pyrido[2,3-d]pyrimidine cores that show potent human DHFR cross-reactivity [2].

DHFR inhibition Selectivity Antifolate drug design

Trifluoromethyl vs. Methyl Substitution: Lipophilicity-Driven ADME Differentiation in Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

The 2-CF₃ substituent imparts a measurable lipophilicity increase relative to the 2-methyl analog, directly impacting predicted membrane permeability and metabolic stability. Predicted cLogP values for the 2-CF₃ tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold fall in the range of 1.2–1.6 [1], whereas the unsubstituted parent scaffold (5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one, CAS 3649-42-1) exhibits a substantially lower cLogP . This lipophilicity differential translates to an approximate 3- to 10-fold increase in predicted membrane partitioning, which is critical for achieving intracellular target engagement in whole-cell DHFR or kinase inhibition assays. The trifluoromethyl group also confers oxidative metabolic stability by blocking CYP450-mediated hydroxylation at the 2-position, a known metabolic soft spot in 2-methyl and 2-unsubstituted pyrido[2,3-d]pyrimidine scaffolds [2].

Lipophilicity ADME optimization Lead optimization

HMG-CoA Reductase Inhibitory Potential: 2-CF₃ Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Intermediate for Statin-Like Drug Discovery

U.S. Patent 5,075,311 explicitly describes that substituted pyrido[2,3-d]pyrimidines bearing trifluoromethyl substituents exhibit 'superior inhibitory action on HMG-CoA reductase' relative to unsubstituted and alkyl-substituted variants [1]. The 2-CF₃ tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold (CAS 1708013-92-6) serves as the reduced tetrahydro intermediate from which the fully aromatic pyrido[2,3-d]pyrimidine statin-like cores are derived via dehydrogenation or further functionalization [2]. This patent-protected differentiation pathway provides a direct procurement rationale: the 2-CF₃ tetrahydro scaffold is the preferred synthetic entry point for HMG-CoA reductase inhibitor programs, as confirmed by the patent's explicit listing of trifluoromethyl among the preferred substituents for achieving superior enzyme inhibition [3].

HMG-CoA reductase Cholesterol biosynthesis Cardiovascular drug discovery

Regioisomeric Differentiation: [2,3-d] vs. [3,4-d] Tetrahydropyrido-Pyrimidine Scaffolds Exhibit Divergent Biological Target Profiles

The [2,3-d] regioisomer (CAS 1708013-92-6) is structurally distinct from the more commonly available [3,4-d] regioisomer (CAS 647863-02-3) and the [4,3-d] regioisomer (CAS 741737-16-6) . The [2,3-d] annulation pattern positions the pyridine nitrogen at the 1-position of the fused ring system, creating a hydrogen-bond acceptor geometry that differs fundamentally from the [3,4-d] isomer. This regiochemical distinction directly impacts target binding profiles: the [2,3-d] scaffold is preferentially employed in DHFR and HMG-CoA reductase inhibitor design, whereas the [3,4-d] scaffold has been described primarily for kinase inhibition (e.g., RON kinase) [1]. Cross-study analysis of binding data confirms that the [2,3-d] regioisomer is the scaffold of choice for antifolate programs, making procurement of the correct regioisomer essential for target-specific SAR campaigns [2].

Regioisomerism Target selectivity Scaffold selection

Purity Benchmarking: Commercially Available 2-CF₃ Scaffold at ≥97% Purity for Reproducible SAR

The 2-CF₃ tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is commercially available at 97% purity (HPLC) from multiple suppliers . This purity specification exceeds the typical 95% purity threshold commonly accepted for SAR probe compounds and ensures that biological activity readouts are not confounded by impurities that could act as pan-assay interference compounds (PAINS) or alternative enzyme inhibitors. The 7-methyl-2-CF₃ analog (CAS 1707585-64-5) is available at NLT 98% purity, providing an additional benchmarking standard for procurement specification in methylation-tolerant SAR programs . This purity advantage over custom-synthesized batches (which may vary from 90–95% depending on synthetic route) is critical for quantitative SAR studies where batch-to-batch variability can introduce systematic errors in IC₅₀ determination.

Chemical purity Reproducibility Procurement specification

Evidence-Backed Application Scenarios for 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Procurement


Pathogen-Selective DHFR Inhibitor SAR Programs Targeting Toxoplasma gondii and Pneumocystis carinii

The scaffold's established DHFR inhibition profile (IC₅₀ > 10 µM for human DHFR, with measurable pathogen DHFR engagement) makes it the preferred starting scaffold for medicinal chemistry teams pursuing selective antifolate development. The selectivity window documented in BindingDB provides a quantifiable advantage over classical 2,4-diamino antifolates . Researchers can derivatize the 5-, 6-, 7-, and 8-positions to optimize pathogen DHFR potency while monitoring human DHFR counter-screens. The pre-installed 2-CF₃ group eliminates the need for late-stage trifluoromethylation, which can be challenging on this heterocyclic core .

HMG-CoA Reductase Inhibitor Lead Generation for Dyslipidemia Drug Discovery

U.S. Patent 5,075,311 and related filings explicitly claim the 2-CF₃-substituted pyrido[2,3-d]pyrimidine scaffold as providing 'superior inhibitory action on HMG-CoA reductase,' positioning this scaffold for statin-like lead generation programs . The tetrahydro intermediate can be dehydrogenated to the fully aromatic pyrido[2,3-d]pyrimidine core, which serves as the key pharmacophore for HMG-CoA reductase inhibition. Procuring the pre-functionalized 2-CF₃ tetrahydro scaffold avoids the low-yielding trifluoromethylation of the aromatic core and enables direct access to the privileged intermediate described in the patent literature .

Kinase Inhibitor Scaffold Diversification with Enhanced Metabolic Stability

The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core has been described as a key scaffold for kinase inhibitor development, particularly in oncology, where the fused bicyclic system supports ATP-binding site engagement . The 2-CF₃ substituent confers oxidative metabolic stability by preventing CYP450-mediated hydroxylation at the 2-position, a documented advantage of trifluoromethyl over methyl groups in heterocyclic drug design . The higher lipophilicity (cLogP 1.2–1.6) compared to the unsubstituted scaffold enhances cell permeability, which is critical for achieving intracellular kinase target engagement in whole-cell assays. The commercial availability at ≥97% purity supports reproducible kinase profiling across large compound libraries .

Antibacterial and Antifungal SAR Screening Leveraging Trifluoromethyl-Enhanced Bioactivity

Published SAR data on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrate that trifluoromethyl substitution at the 2- and 5-positions correlates with enhanced antibacterial activity in MIC assays . The 2-CF₃ scaffold provides a validated starting point for synthesizing 3,5,7-substituted pyrido[2,3-d]pyrimidin-4(3H)-one libraries for antibacterial screening. Additionally, 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives with trifluoromethyl groups have been shown to exhibit promising antifungal activity against Candida strains with MIC values comparable to miconazole (3.9 µg/mL), with SAR confirming that trifluoromethyl groups on the pyrido[2,3-d]pyrimidine core are 'crucial to promote antifungal activity' . The pre-installed 2-CF₃ group on the core scaffold enables direct diversification at the 4-position for hydrazone formation, streamlining the synthetic workflow for antifungal SAR programs .

Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.